Acetamide, N,N-dipropyl-2-iodo-
Description
Acetamide, N,N-dipropyl-2-iodo- (IUPAC: 2-iodo-N,N-dipropylacetamide) is a halogen-substituted acetamide derivative. The base structure, N,N-dipropylacetamide (CAS 1116-24-1), has a molecular formula of C₈H₁₇NO (143.23 g/mol) . Substitution of a hydrogen atom at the 2-position with iodine increases the molecular weight by ~126.9 g/mol (atomic weight of iodine), resulting in an estimated formula of C₈H₁₆INO (269.13 g/mol).
Properties
CAS No. |
73664-45-6 |
|---|---|
Molecular Formula |
C8H16INO |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
2-iodo-N,N-dipropylacetamide |
InChI |
InChI=1S/C8H16INO/c1-3-5-10(6-4-2)8(11)7-9/h3-7H2,1-2H3 |
InChI Key |
LBIPFOYHSGHVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-dipropyl-2-iodo- typically involves the iodination of N,N-dipropylacetamide. The reaction can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure the selective iodination at the desired position .
Industrial Production Methods: Industrial production of Acetamide, N,N-dipropyl-2-iodo- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N,N-dipropyl-2-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N,N-dipropyl-2-iodoacetamide derivatives.
Reduction Reactions: Reduction of the iodine atom can yield N,N-dipropylacetamide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Various N,N-dipropylacetamide derivatives.
Oxidation Reactions: Oxidized forms of N,N-dipropyl-2-iodoacetamide.
Reduction Reactions: N,N-dipropylacetamide.
Scientific Research Applications
Chemistry: Acetamide, N,N-dipropyl-2-iodo- is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: Its iodine content makes it a candidate for use in radiopharmaceuticals for diagnostic imaging .
Industry: In the industrial sector, Acetamide, N,N-dipropyl-2-iodo- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and applications .
Mechanism of Action
The mechanism of action of Acetamide, N,N-dipropyl-2-iodo- involves its interaction with molecular targets through its iodine atom. The iodine can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. This interaction can inhibit the activity of enzymes or alter the behavior of cellular pathways .
Comparison with Similar Compounds
Halogenated Acetamides in Agrochemicals
Chloro-substituted acetamides dominate pesticide applications. Key examples include:
Key Observations :
- Halogen Effects : Iodo derivatives (e.g., S70254) are less common than chloro analogs in agrochemicals, likely due to cost and stability concerns. Iodine’s larger atomic radius may hinder diffusion in biological systems compared to chlorine .
- Synthetic Routes : Chloro/bromo precursors are often used to synthesize iodo derivatives via halogen exchange (e.g., NaI in acetone, as in S70254 synthesis) .
- Biological Activity : Chloroacetamides like alachlor inhibit fatty acid elongation in plants, while iodo derivatives may target different pathways due to altered electronegativity .
N,N-Dialkylacetamide Derivatives
Non-halogenated N,N-dialkylacetamides serve as solvents or intermediates:
Comparison with N,N-Dipropyl-2-iodoacetamide :
Complex Acetamide Derivatives in Pharmaceuticals
S70254 (2-iodo-N-2-[5-methoxy-2-(naphthalen-1-yl)-1H-pyrrolo[3,2-b]pyridine-3-yl]acetamide) exemplifies a pharmacologically active iodoacetamide:
Contrast with N,N-Dipropyl-2-iodoacetamide :
- The dipropyl variant lacks aromatic moieties, reducing π-π stacking interactions critical for drug-receptor binding.
- Simpler structure may favor agrochemical over pharmaceutical use.
Biological Activity
Acetamide, N,N-dipropyl-2-iodo- is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
Acetamide, N,N-dipropyl-2-iodo- is characterized by its acetamide functional group and a dipropyl substitution on the nitrogen atom, with an iodine atom attached to the second carbon. Its molecular formula is , and its structural properties influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of iodoquinazolinone, which include acetamide linkers, exhibit significant inhibitory effects on various cancer cell lines. For instance:
- VEGFR-2 Inhibition : Compounds similar to N,N-dipropyl-2-iodo- have shown effective inhibition of VEGFR-2 activity with IC50 values ranging from 0.85 to 1.25 μM across different derivatives .
- EGFR Inhibition : The compound also demonstrates dual inhibitory activity against both wild-type and mutant forms of EGFR, with IC50 values reported as low as 0.15 μM .
The mechanism by which N,N-dipropyl-2-iodo-acetamide exerts its effects involves binding to the active sites of target enzymes, such as VEGFR-2 and EGFR. Molecular docking studies suggest that the compound forms multiple hydrogen bonds with critical amino acids in these receptors, stabilizing the binding and enhancing inhibitory efficacy .
Study 1: Synthesis and Evaluation
A study synthesized several derivatives of iodoquinazolinone linked to acetamides and evaluated their anticancer activities. The results indicated that compounds with specific structural modifications exhibited enhanced potency against liver (HepG2), breast (MCF-7), colorectal (HCT-116), and non-small cell lung cancer (A549) cell lines. Notably, one compound demonstrated an IC50 value of 0.9 μM against A549 cells, indicating strong potential for further development .
Study 2: ADMET Properties
In silico studies have been conducted to assess the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds. The results suggest favorable profiles for several derivatives, indicating their suitability for further pharmacological evaluation .
Data Summary
The following table summarizes key findings related to the biological activity of Acetamide, N,N-dipropyl-2-iodo- and its derivatives:
| Compound | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N,N-dipropyl-2-iodo-acetamide | VEGFR-2 | 0.85 | Inhibition through binding interactions |
| N,N-dipropyl-2-iodo-acetamide | EGFR WT | 0.15 | Dual inhibition via active site binding |
| Iodoquinazolinone derivative | A549 | 0.9 | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
